9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide
Description
9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide (CAS: 478246-69-4) is a sulfur-containing fused heterocyclic compound with the molecular formula C₁₂H₁₀N₂S₂ and a molecular weight of 246.35 g/mol . Its structure features:
- A thiochromeno[4,3-d]pyrimidine core, integrating a pyrimidine ring fused with a thiochromene moiety.
- A methyl group at position 9 and a hydrosulfide (-SH) group at position 2.
Properties
IUPAC Name |
9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNAQZRAYFRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2NC(=S)N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322067 | |
| Record name | 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478246-69-4 | |
| Record name | 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differentiating features include:
Key Observations :
- Sulfur Modifications : The hydrosulfide group in the target compound contrasts with sulfanyl (-S-) or thioxo (-S=O) groups in analogs, which may influence solubility, reactivity, and target binding .
- Ring Saturation: Tetrahydro modifications (e.g., in ’s compound) enhance planarity and bioavailability compared to the fully aromatic thiochromeno core .
Antimicrobial Activity:
- 4-Aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives (e.g., CHR9) exhibited moderate activity against gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) but poor activity against gram-negative strains (e.g., E. coli, Pseudomonas aeruginosa) .
Cytotoxicity:
- CHR9 showed a growth inhibitory concentration (GI₅₀) of 37.9 µM against HeLa cells, inferior to standard drugs like doxorubicin (GI₅₀ < 1 µM) .
- Piperidine-Modified Analog : Computational studies predicted good oral bioavailability and drug-like properties, though experimental cytotoxicity data are lacking .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfur-containing groups (e.g., -SH, -S-) are prone to oxidation or glutathione conjugation, which could limit metabolic half-life .
Biological Activity
Overview
9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide is a complex organic compound with significant potential in various biological applications. Its unique thiochromeno-pyrimidine structure contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiochromeno-pyrimidine core, which imparts distinct chemical properties. The IUPAC name for this compound is 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione. Its molecular formula is , with a molecular weight of approximately 250.35 g/mol.
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the American Journal of Cancer Research highlighted its ability to inhibit cell proliferation in various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study : In vitro studies demonstrated that treatment with this compound reduced the viability of breast cancer cells (MCF-7) by 65% at a concentration of 50 µM after 48 hours of exposure .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Binding : It has been suggested that it binds to certain receptors on the cell surface, modulating signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.
Q & A
Q. What are the optimal synthetic routes for 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide?
A one-step synthesis approach using catalytic p-toluenesulfonic acid has been reported for structurally related thiochromeno-pyrimidines. Key reagents include 4-hydroxycoumarin, substituted aldehydes (e.g., 4-piperidinobenzaldehyde), and thiourea. Reaction optimization involves monitoring temperature (typically 80–100°C) and solvent selection (e.g., ethanol or DMF). Post-synthesis purification via recrystallization (e.g., ethanol-DMF mixtures) is critical to isolate the product . Alternative pathways for analogous compounds utilize alkylation of thiol precursors or cyclization of aminothiophene intermediates under reflux conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, thiourea-derived thioxo groups exhibit distinct downfield shifts (~δ 12–13 ppm in ¹H NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For thiochromeno-pyrimidines, characteristic peaks include [M+H]⁺ and sulfur-related isotopic patterns .
- IR spectroscopy : Identifies functional groups like C=S (1050–1250 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
Q. How can researchers validate the purity of synthesized batches?
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity ≥98%.
- Melting point analysis : Compare experimental values with literature data (±2°C tolerance) .
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .
Advanced Research Questions
Q. How do computational studies predict the drug-likeness and bioavailability of this compound?
Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) simulations are critical. Key parameters include:
- Lipinski’s Rule of Five : Molecular weight <500 Da, logP <5, hydrogen bond donors/acceptors ≤5/10.
- Oral bioavailability : Predicted via polar surface area (PSA <140 Ų) and gastrointestinal absorption models.
- Enzyme interactions : Docking studies with targets like thymidylate synthase (TS) or dihydrofolate reductase (DHFR) can highlight potential pharmacological activity .
Q. What strategies resolve spectral data contradictions in structural elucidation?
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 4 to enhance binding to bacterial enzymes .
- Thiol alkylation : Replace the hydrosulfide group with alkyl/aryl thioethers to improve metabolic stability .
- Heterocyclic fusion : Incorporate pyrido or imidazolo moieties to modulate solubility and target selectivity .
Q. What experimental precautions are critical for handling sulfur-containing intermediates?
- Ventilation : Use fume hoods to mitigate exposure to volatile thiols or H₂S byproducts.
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Waste disposal : Neutralize acidic residues (e.g., p-toluenesulfonic acid) before disposal .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
